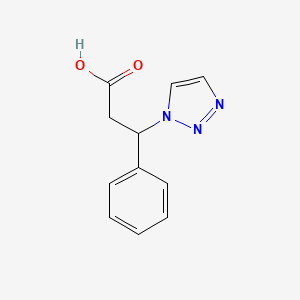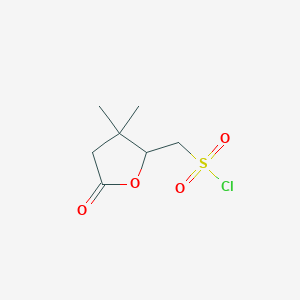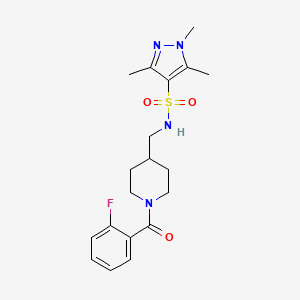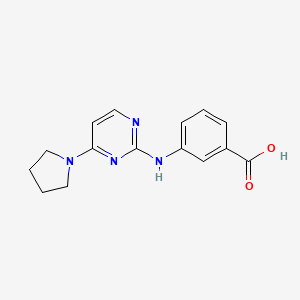
3-Phenyl-3-(triazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Phenyl-3-(triazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C11H11N3O2 . It contains a total of 28 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Triazole .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-3-(triazol-1-yl)propanoic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Triazole .
Applications De Recherche Scientifique
- Some derivatives of 3-phenyl-β-alanine exhibit antimicrobial activity . These compounds could be explored for their effectiveness against bacteria, fungi, and other microorganisms .
- Their unique structures can be leveraged for the synthesis of bioactive compounds, pharmaceuticals, and natural products .
- Investigating whether 3-phenyl-β-alanine derivatives can serve as precursors for novel dyes could be an interesting avenue .
Antimicrobial Activity
Plant Growth Promotion
Bio-Organic Chemistry
Medicinal Chemistry
Functional Dye Synthesis
Heterocyclic Chemistry
Mécanisme D'action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
It is known that triazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds can interact with and affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are known for their excellent therapeutic index and safety profile . These properties suggest that they may have favorable pharmacokinetic properties, including good absorption and distribution, efficient metabolism, and effective excretion, which can impact their bioavailability.
Result of Action
Some triazole derivatives have been found to exhibit antimicrobial activity and promote growth in certain plants . This suggests that 3-Phenyl-3-(triazol-1-yl)propanoic acid may have similar effects, depending on its specific targets and mode of action.
Action Environment
The biological activity of triazole compounds can be influenced by various factors, including the concentration of the compound, the presence of other compounds, and the specific conditions of the biological system .
Propriétés
IUPAC Name |
3-phenyl-3-(triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-10(14-7-6-12-13-14)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEYHLZQURGIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2003011-44-5 |
Source


|
| Record name | 3-phenyl-3-(1H-1,2,3-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2433085.png)
![(E)-ethyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433086.png)
![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2433089.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2433090.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2433091.png)


![2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2433094.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/no-structure.png)




![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)